1,2-Bis(4-pyridyl)ethane
Overview
Description
1,2-Bis(4-pyridyl)ethane (BPA) is a bipyridyl type ligand that has been extensively studied due to its ability to form various coordination polymers and supramolecular architectures. The molecule is characterized by a central ethane moiety bridged by two pyridyl rings. The flexibility of this ligand allows it to adopt different conformations and participate in multiple bonding interactions, making it a versatile building block in crystal engineering .
Synthesis Analysis
The synthesis of BPA-based ligands and their complexes often involves the reaction of BPA with various metal ions or organic acids. For instance, BPA has been used to crystallize with carboxylic acids, forming co-crystals through hydrogen bonding and stacking interactions . Additionally, coordination polymers have been synthesized by self-assembly of metal ions, adipate, and BPA, resulting in interpenetrated frameworks . The synthesis of these compounds typically yields structures with interesting magnetic properties and potential applications in materials science.
Molecular Structure Analysis
The molecular structure of BPA has been determined using X-ray diffraction and computational methods. The BPA molecule is not planar, as indicated by the torsion angle between the carbon atoms in the ethane bridge . The molecular geometry and vibrational frequencies have been calculated using Hartree-Fock and density functional methods, with the B3LYP functional providing the best agreement with experimental data .
Chemical Reactions Analysis
BPA and its derivatives participate in various chemical reactions, particularly those leading to the formation of coordination complexes. For example, BPA-N,N'-dioxide reacts with metal perchlorates or tetraphenylborate to yield coordination frameworks with different structures . The ligand's ability to coordinate with metals and incorporate anions of different sizes is crucial for the formation of these complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of BPA and its complexes are influenced by their molecular and crystal structures. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stability and properties of the resulting materials. For instance, the co-crystals involving BPA and carboxylic acids exhibit different supramolecular architectures due to the presence of weak C–H⋯O hydrogen bonds and stacking interactions . The coordination polymers formed by BPA also display interesting magnetic behaviors, following the Curie–Weiss law and showing antiferromagnetic ordering at low temperatures .
Scientific Research Applications
- Scientific Field: Chemistry - Coordination Polymers and Metal-Organic Frameworks
- Scientific Field: Bioinorganic Chemistry
- Application Summary : 1,2-Bis(4-pyridyl)ethane has been used in the synthesis of polynuclear silver (I) complexes. These complexes have shown antimicrobial activity and DNA/BSA binding affinity .
- Methods of Application : The compound is used as a bridging ligand between two Ag (I) ions to form polynuclear silver (I) complexes . The antimicrobial activity of these complexes, along with the ligands used for their synthesis, was evaluated against a broad panel of Gram-positive and Gram-negative bacteria and fungi .
- Results or Outcomes : The silver (I) complexes showed selectivity towards Candida spp. and Gram-negative Escherichia coli in comparison to the other investigated bacterial strains, effectively inhibiting the growth of four different Candida species with minimal inhibitory concentrations (MICs) between 2.5 and 25 μg/mL and the growth of E. coli, with MIC value being 12.5 μg/mL .
- Scientific Field: Green Chemistry
- Application Summary : 1,2-Bis(4-pyridyl)ethane has been used in the green synthesis of quaternary ammonium salts . These salts have been tested for their antimicrobial activity and their impact on the germination of wheat seeds .
- Methods of Application : The compound was used in the synthesis of quaternary ammonium salts using microwave and ultrasound irradiation . The synthesized salts were then tested for their antimicrobial activity against Escherichia coli . The impact of these salts on the germination of wheat seeds was also evaluated .
- Results or Outcomes : The quaternary ammonium salts showed antimicrobial activity against Escherichia coli with minimum inhibitory concentrations (MICs) varying from 0.312 to 2.5 mg/mL . The salts containing methoxy, chlorine, and benzofurane functional groups showed the lowest MIC values . The salts were also found to have no inhibitory effect on the germination of wheat seeds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-pyridin-4-ylethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRKTVIJNCVZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022221 | |
Record name | 1,2-bis(4-Pyridyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-pyridyl)ethane | |
CAS RN |
4916-57-8 | |
Record name | 1,2-Bis(4-pyridyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4916-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(4-pyridyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004916578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4916-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-bis(4-Pyridyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-ethylenedipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(4-PYRIDYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO1EVC302B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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